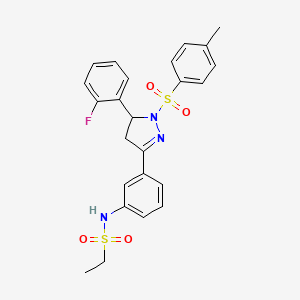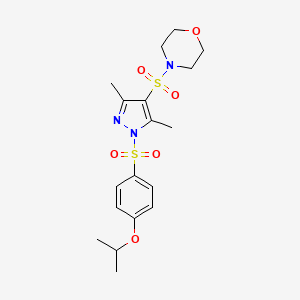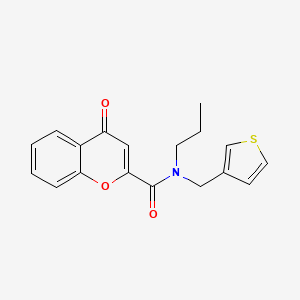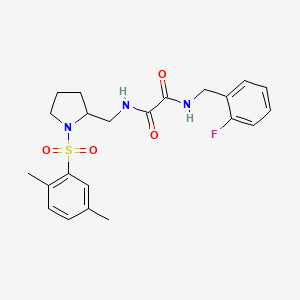![molecular formula C21H24O5 B2930526 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate CAS No. 1005281-55-9](/img/structure/B2930526.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an ester formed from a bicyclic terpene structure and a chromene carboxylic acid. The terpene part, “1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl”, is similar to bornyl, which is a bicyclic monoterpenoid . The “8-methoxy-2-oxochromene-3-carboxylate” part suggests a chromene structure with a methoxy group at the 8th position, a ketone group at the 2nd position, and a carboxylate group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the bicyclic terpene and chromene structures. The terpene part would have a three-dimensional bicyclic structure, and the chromene part would have a fused six-membered benzene ring and a five-membered heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and functional groups in the molecule. Factors such as polarity, molecular size, and functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthetic Chemistry Applications
The compound has been studied for its utility in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, research by Fleming and Michael (1981) explored synthetic studies with 7-functionalised norbornenes and their synthesis through silicon-controlled carbocation rearrangement. This work demonstrates the compound's role in facilitating the synthesis of structurally complex molecules, indicating its potential in the development of new synthetic pathways and methodologies (Fleming & Michael, 1981).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the compound has shown promise. For example, Mamedov and Qedirli (2015) reported on the synthesis of carboxyl bicyclic methacrylates, which have applications in creating optical lenses and polymeric materials. Their work highlights the compound's utility in developing new materials with potential applications in optics and materials science (Mamedov & Qedirli, 2015).
Organic Chemistry and Analytical Applications
In organic chemistry, the structural and analytical applications of such compounds have been a subject of interest. Yamazaki and Maeda (1986) investigated the gas chromatographic determination of the absolute configuration of secondary alcohols and ketones having a 7-carboxybicyclo-[2.2.1]heptane skeleton. Their research provides insights into the analytical capabilities and applications of bicyclic compounds in determining the stereochemistry of complex organic molecules (Yamazaki & Maeda, 1986).
Future Directions
properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-20(2)13-8-9-21(20,3)16(11-13)25-18(22)14-10-12-6-5-7-15(24-4)17(12)26-19(14)23/h5-7,10,13,16H,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDRNXUTQSASJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2930446.png)
![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)
![5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2930451.png)

![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)




![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)

